molecular formula C5H5F2N3O2 B13167196 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid

2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13167196
M. Wt: 177.11 g/mol
InChI Key: PQUSNGQBSJZNGP-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that features a triazole ring and two fluorine atoms attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 2,2-difluoropropanoic acid with 1H-1,2,4-triazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atoms may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H5F2N3O2

Molecular Weight

177.11 g/mol

IUPAC Name

2,2-difluoro-3-(1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C5H5F2N3O2/c6-5(7,4(11)12)1-10-3-8-2-9-10/h2-3H,1H2,(H,11,12)

InChI Key

PQUSNGQBSJZNGP-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)(F)F

Origin of Product

United States

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